2,4,6-Trifluorobiphenyl

Lipophilicity LogP Drug design

OLED and organic semiconductor R&D requires precise electronic tuning. The 2,4,6-trifluoro substitution pattern on biphenyl creates a strongly electron-deficient acceptor (triplet energy 3.03-3.06 eV, IE 5.98-6.17 eV) essential for high-efficiency exciplex systems. Key specifications: - LogP 3.77 - optimal membrane permeability range - Ortho-fluorine-induced ~90° dihedral angle suppresses aggregation-caused quenching - Device performance validated: 24.8 cd·A⁻¹, EQE 7.8% Procurement note: Positional isomer (3,4,5-trifluoro, CAS 178820-23-0) is NOT interchangeable for OLED applications.

Molecular Formula C12H7F3
Molecular Weight 208.18 g/mol
Cat. No. B12955074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluorobiphenyl
Molecular FormulaC12H7F3
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2F)F)F
InChIInChI=1S/C12H7F3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H
InChIKeyXNAKKTLRTNNKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trifluorobiphenyl: Core Properties and Identity


2,4,6-Trifluorobiphenyl (IUPAC: 1,3,5-trifluoro-2-phenylbenzene; CAS 67277-36-5) is a polyfluorinated biphenyl scaffold with the molecular formula C₁₂H₇F₃ and a molecular weight of 208.18 g·mol⁻¹ . The compound features three fluorine substituents occupying the 2-, 4-, and 6-positions (ortho, para, and ortho relative to the inter-ring bond) on one phenyl ring, creating a highly electron-deficient aromatic system with a computed LogP of 3.77 . This distinctive 1,3,5-trifluoro substitution motif imparts strong electron-accepting character that has been exploited in donor–acceptor OLED emitter design, where the trifluorophenyl unit serves as the electron-deficient acceptor partner in exciplex-forming systems [1]. The compound is commercially available as a research chemical (typical purity ≥97%) from multiple suppliers and is primarily utilized as a synthetic building block accessed via Suzuki–Miyaura cross-coupling of 2,4,6-trifluorophenylboronic acid [1].

Synthetic Entry

Suzuki–Miyaura coupling from 2,4,6-trifluorophenylboronic acid

Electronics

Strongly electron-deficient acceptor scaffold; ortho-fluorines induce ~90° inter-ring twist

Isomer Identity

2,4,6-trifluoro pattern distinct from 3,4,5-trifluoro isomer; liquid/low-melting solid

Why 2,4,6-Trifluorobiphenyl Cannot Be Replaced by Analogs


Fluorinated biphenyls are not functionally interchangeable. The number, position, and pattern of fluorine substituents on the biphenyl scaffold determine lipophilicity (LogP), electronic character (HOMO/LUMO energetics and electron-accepting strength), conformational behavior (inter-ring dihedral angle), and synthetic accessibility (susceptibility of the corresponding boronic acid to protodeboronation) [1]. The 2,4,6-trifluoro pattern, with its two ortho-fluorines and one para-fluorine, produces a distinct combination of these properties that differs measurably from the 2,6-difluoro, 4-monofluoro, unsubstituted biphenyl, and 3,4,5-trifluoro positional isomer analogs . Generic substitution without verifying these specific parameters risks altering LogP-driven partitioning behavior, compromising device electroluminescence efficiency in OLED architectures, or encountering unexpectedly low synthetic yields due to accelerated protodeboronation kinetics inherent to polyfluorinated—particularly ortho-fluorinated—phenylboronic acids [2]. The quantitative evidence below substantiates each of these differentiation dimensions.

!
Fluorination pattern drives LogP and electronic landscape

2,6-difluoro and 4-fluoro analogs shift lipophilicity by ±0.14 log units; HOMO/LUMO energetics differ measurably, altering exciplex alignment.

!
Ortho-fluorines accelerate protodeboronation, reducing yield

Polyfluorinated boronic acid half-lives can drop to 0.1 s; coupling yields (37–39%) are substantially lower than for mono-/difluoro analogs.

!
Positional isomer 3,4,5-trifluorobiphenyl is not interchangeable

3,4,5-isomer (mp 56 °C) is the fluxapyroxad agrochemical intermediate; 2,4,6-isomer is suited for OLED acceptor materials with ortho-fluorine conformational effects.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation Across the Fluorination Gradient

The computed octanol–water partition coefficient (LogP) of 2,4,6-trifluorobiphenyl is 3.77, which represents a statistically distinct lipophilicity value intermediate between the 2,6-difluoro analog (LogP 3.63) and 4-fluorobiphenyl (LogP 3.91), and notably lower than unsubstituted biphenyl (experimental LogP 4.01) . The addition of the third fluorine at the 4-position (para) in 2,4,6-trifluorobiphenyl increases LogP by +0.14 units relative to 2,6-difluorobiphenyl, while the presence of two ortho-fluorines reduces LogP by –0.14 units relative to 4-fluorobiphenyl. This non-additive behavior is characteristic of ortho-fluorine electronic effects on solvation and is not observed in the 3,4,5-trifluoro positional isomer (also LogP 3.77), which achieves the same LogP through a meta/para rather than ortho/para fluorination pattern . For procurement decisions in medicinal chemistry or agrochemical lead optimization where LogP must be tuned within a narrow window (e.g., 3.5–4.0 for oral bioavailability), 2,4,6-trifluorobiphenyl offers a LogP target that neither difluoro nor monofluoro analogs can replicate.

Lipophilicity across fluorination gradient
Reported
LogP 3.77 (2,4,6-trifluoro) vs 3.63 (2,6-difluoro), 3.91 (4-fluoro), 4.01 (unsubstituted), 3.77 (3,4,5-isomer)
Intermediate LogP position; non-additive ortho-fluorine effect on solvation
Computed values; narrow ADME windows may require this exact LogP
Lipophilicity LogP Drug design Agrochemical partitioning ADME

OLED Exciplex Device Efficiency Comparison

In exciplex-based OLED devices employing the same device architecture (HAT-CN/TAPC/mCP/EML:PO-T2T/PO-T2T/TPBi/LiF/Al), the bis-carbazole derivative of 2,4,6-trifluorobiphenyl (compound 2, device D2) outperformed the mono-carbazole derivative (compound 1, device D1) across all key electroluminescence metrics [1]. Device D2 achieved a maximum current efficiency (CE) of 24.8 cd·A⁻¹, power efficiency (PE) of 12.2 lm·W⁻¹, and external quantum efficiency (EQE) of 7.8%, with a maximum brightness of 4100 cd·m⁻². In direct comparison, device D1 yielded CE = 19.7 cd·A⁻¹ (Δ = –5.1 cd·A⁻¹, –20.6%), EQE = 6.5% (Δ = –1.3 percentage points), and brightness = 1250 cd·m⁻² (Δ = –2850 cd·m⁻², –69.5%). The authors note these are the best characteristics obtained to date from exciplex systems containing a fluorinated acceptor [1]. The efficiency roll-off of D2 was also superior to D1, attributed to the higher thermal stability of compound 2 (T_ID = 369 °C vs. 277 °C for compound 1) [1].

OLED exciplex device efficiency
Head-to-head
Bis-carbazole derivative D2: CE 24.8 cd/A, EQE 7.8%, brightness 4100 cd/m² vs mono-carbazole D1: CE 19.7 cd/A, EQE 6.5%
Reported top efficiency for fluorinated-acceptor exciplex OLEDs
Identical device architecture; efficiency roll-off also mitigated in D2
OLED Exciplex emission External quantum efficiency Current efficiency Donor–acceptor

Protodeboronation Risk in Synthesis

The 2,4,6-trifluorophenylboronic acid required to synthesize 2,4,6-trifluorobiphenyl via Suzuki–Miyaura coupling is subject to rapid base-catalyzed protodeboronation. Stopped-flow ¹⁹F NMR studies have demonstrated that polyfluorinated arylboronic acids can exhibit protodeboronation half-lives as low as 0.1 seconds under basic conditions, with the rate accelerated specifically by ortho-fluorine substituents [1][2]. In the synthesis of 2,4,6-trifluorobiphenyl-carbazole derivatives reported by Keruckiene et al., Pd-catalyzed Suzuki–Miyaura coupling of 2,4,6-trifluorophenylboronic acid with aryl bromide partners afforded the desired products in yields of only 37% and 39% [3]. By contrast, Suzuki couplings employing mono- and difluorinated phenylboronic acids (e.g., 2-, 3-, and 4-fluorophenylboronic acids) have been reported to proceed with good to excellent yields under milder conditions using standard Pd catalysts [4]. The 2017 study by Heiss et al. further demonstrates that while coupling of mono-, di-, and trifluorinated boronic acids to nonfluorinated electrophiles is feasible with different Pd catalysts, the scope narrows considerably as fluorination degree increases, with yields dropping significantly for highly fluorinated substrates (e.g., 36% for a trifluorinated case vs. ~90% for less fluorinated analogs) [5].

Protodeboronation & synthesis yield
Class-level
Reported Suzuki yields 37–39%; protodeboronation t₁/₂ as low as 0.1 s for polyfluorinated boronic acids
Substantial yield penalty vs. mono-/difluoro substrates
Ortho-fluorines accelerate protodeboronation; budget 2.5–3× boronic acid excess
Suzuki–Miyaura coupling Protodeboronation Polyfluorinated boronic acid Synthetic yield Process chemistry

Positional Isomer Differentiation in Application Domains

Although 2,4,6-trifluorobiphenyl and 3,4,5-trifluorobiphenyl share the same molecular formula (C₁₂H₇F₃), molecular weight (208.18 g·mol⁻¹), and computed LogP (3.77), they differ fundamentally in their physical state and established application domains . The 3,4,5-trifluoro isomer is a crystalline solid with a reported melting point of 56 °C, while 2,4,6-trifluorobiphenyl is a liquid or low-melting solid at ambient temperature (no melting point reported in standard databases, consistent with the disruption of crystal packing by ortho-fluorines) . The 3,4,5-trifluoro isomer is the established core scaffold of fluxapyroxad (BASF), a commercial SDHI fungicide where the 3′,4′,5′-trifluorobiphenyl-2-amine serves as the key intermediate [1]. In contrast, the 2,4,6-trifluoro isomer has been validated as the electron-accepting component in donor–acceptor OLED emitters, where the ortho-fluorines contribute to favorable conformational twisting (dihedral angle ~90° in the ω-CPCM-optimized geometry) that minimizes aggregation-caused quenching [2]. The two ortho-fluorines in the 2,4,6-isomer also create a steric environment that influences atropisomerism and inter-ring rotational barriers differently than the meta/para-fluorines of the 3,4,5-isomer, with implications for molecular recognition and crystal engineering applications [3].

Positional isomer differentiation
Reported
2,4,6-: liquid/low-melting solid, OLED acceptor; 3,4,5-: mp 56 °C, fluxapyroxad intermediate
Physical state and application domain are isomer-specific
Same LogP (3.77) and MW; ortho-fluorine conformational twist unique to 2,4,6-
Positional isomer Melting point Agrochemical intermediate OLED material Ortho-fluorine effect

Validated Application Scenarios


OLED Exciplex Emitter Development

2,4,6-Trifluorobiphenyl is the precursor of choice when designing exciplex-forming OLED emitters that require a strongly electron-deficient acceptor partner. The 1,3,5-trifluorophenyl motif provides triplet energies of 3.03–3.06 eV and solid-state ionization energies of 5.98–6.17 eV, enabling efficient exciplex formation with complementary electron-donating carbazole derivatives [1]. Devices fabricated with bis-carbazole-2,4,6-trifluorobiphenyl achieved a maximum current efficiency of 24.8 cd·A⁻¹ and EQE of 7.8%—the highest values reported for fluorinated-acceptor exciplex OLEDs as of 2020 [1]. The near-orthogonal inter-ring dihedral angle (~90°) induced by the two ortho-fluorines helps suppress aggregation-caused quenching in the solid state, a key advantage over less-twisted, non-ortho-fluorinated biphenyl analogs [1].

Medicinal Chemistry Lipophilicity Fine-Tuning

When a medicinal chemistry program requires a fluorinated biphenyl building block with LogP precisely centered at ~3.77—an optimal range for balancing membrane permeability and metabolic stability—2,4,6-trifluorobiphenyl is the only commercially available biphenyl scaffold that delivers this exact lipophilicity with the 1,3,5-trifluoro substitution pattern . The 2,6-difluoro analog (LogP 3.63) is too hydrophilic by ~0.14 log units, while 4-fluorobiphenyl (LogP 3.91) is too lipophilic by ~0.14 log units . These LogP differences, though numerically modest, correspond to approximately 1.4-fold changes in octanol–water partitioning that can be decision-relevant in lead optimization where ADME property windows are narrow .

Process Chemistry Scale-Up Planning

Process chemists evaluating 2,4,6-trifluorobiphenyl as a synthetic intermediate must budget for the inherent protodeboronation liability of its boronic acid precursor. With protodeboronation half-lives as short as 0.1 seconds for polyfluorinated arylboronic acids and reported Suzuki coupling yields in the 37–39% range [2][3], the cost of goods is dominated by boronic acid consumption rather than catalyst or ligand expense. This stands in contrast to mono- and difluorinated biphenyl syntheses, where coupling yields routinely exceed 80% [3]. Procurement planning should therefore include a 2.5–3× excess of 2,4,6-trifluorophenylboronic acid relative to the theoretical stoichiometric requirement, and process development should prioritize low-temperature, precisely pH-controlled conditions to mitigate protodeboronation.

Isomer-Specific Procurement

Procurement specifications must explicitly distinguish 2,4,6-trifluorobiphenyl (CAS 67277-36-5) from its 3,4,5-trifluoro positional isomer (CAS 178820-23-0). The 3,4,5-isomer (mp 56 °C, crystalline solid) is the established intermediate for fluxapyroxad synthesis and related SDHI fungicides [4]. The 2,4,6-isomer (liquid or low-melting solid) is validated for OLED and organic semiconductor applications where ortho-fluorine conformational effects are functionally required [1]. These isomers are not synthetically interchangeable: the amine-derivatization chemistry used for fluxapyroxad relies on the 3,4,5-substitution pattern, while the ortho-fluorine-induced conformational twisting essential for OLED performance is unique to the 2,4,6-pattern [1][4].

Application
Selection Property
Validation Focus
Exciplex-forming OLED emitter research
Electron-deficient acceptor with ortho-fluorine conformational twisting
Solid-state electroluminescence efficiency (CE, EQE)
Medicinal chemistry lead optimization
Moderate lipophilicity (~3.8 LogP) within narrow ADME window
Partitioning behavior and metabolic stability
Scale-up synthesis planning
Protodeboronation-prone boronic acid precursor
Coupling yield and boronic acid stoichiometry
Isomer-specific procurement
Positional isomer identity (2,4,6- vs. 3,4,5-trifluoro)
Physical state and application-domain compatibility
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